molecular formula C7H8Cl2N2O B8326097 (+/-)-1-(2,4-Dichloro-pyrimidin-5-yl)-propan-1-ol

(+/-)-1-(2,4-Dichloro-pyrimidin-5-yl)-propan-1-ol

Cat. No.: B8326097
M. Wt: 207.05 g/mol
InChI Key: VGFKLDYKVVSREP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-1-(2,4-Dichloro-pyrimidin-5-yl)-propan-1-ol is a useful research compound. Its molecular formula is C7H8Cl2N2O and its molecular weight is 207.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H8Cl2N2O

Molecular Weight

207.05 g/mol

IUPAC Name

1-(2,4-dichloropyrimidin-5-yl)propan-1-ol

InChI

InChI=1S/C7H8Cl2N2O/c1-2-5(12)4-3-10-7(9)11-6(4)8/h3,5,12H,2H2,1H3

InChI Key

VGFKLDYKVVSREP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(N=C1Cl)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diisopropylamine (1.10 mL; 7.85 mmol) (Aldrich) was dissolved in freshly distilled tetrahydrofuran (15 mL) and cooled to −78° C. n-Butyllithium (2.5 M in hexanes, 3.10 mL; 7.75 mmol) (Aldrich) was added dropwise and stirring continued for 30 minutes to give a LDA solution. A solution of 2,4-dichloropyrimidine (0.50 g; 3.36 mmol) (Aldrich) in tetrahydrofuran (3 mL) was added to this freshly prepared LDA solution over 12 minutes. After 30 minutes stirring at −78° C., propionaldehyde (0.48 mL; 6.65 mmol) (Aldrich) was added over 6 minutes and stirring continued for another 35 minutes. The reaction was quenched with the addition of 25% aqueous ammonium chloride solution (15 mL) and was then diluted with ethyl acetate and water. The organic phase was washed with a second portion of ammonium chloride solution and then brine, dried over anhydrous sodium sulfate and concentrated. The residue was purified by flash chromatography (Biotage; 40M; 15:85 to 25:75 ethyl acetate-hexanes gradient) to give (±)-1-(2,4-dichloro-pyrimidin-5-yl)-propan-1-ol. (Yield 0.260 g; 37%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.48 mL
Type
reactant
Reaction Step Two

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